molecular formula C10H14O4 B089644 1,4-Bis(2-hydroxyethoxy)benzene CAS No. 104-38-1

1,4-Bis(2-hydroxyethoxy)benzene

Cat. No.: B089644
CAS No.: 104-38-1
M. Wt: 198.22 g/mol
InChI Key: WTPYFJNYAMXZJG-UHFFFAOYSA-N
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Description

1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone bis(2-hydroxyethyl) ether, is an organic compound with the molecular formula C10H14O4. It is a symmetrical aromatic diol chain extender commonly used in the production of polyurethanes and other polymers. This compound is known for its ability to enhance the mechanical properties and thermal stability of the materials it is incorporated into .

Biochemical Analysis

Biochemical Properties

It is known that it functions as a chain extender in polyurethane elastomers . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis and processing of these materials.

Molecular Mechanism

It is known to function as a chain extender in the production of polyurethane elastomers , suggesting that it may interact with biomolecules involved in this process at the molecular level.

Temporal Effects in Laboratory Settings

It is known to be a key component in the production of polyurethane elastomers , suggesting that its effects may be observed over time in these settings.

Metabolic Pathways

Given its role in the production of polyurethane elastomers , it may be involved in pathways related to material synthesis and processing.

Transport and Distribution

Given its role in the production of polyurethane elastomers , it may interact with transporters or binding proteins involved in material synthesis and processing.

Subcellular Localization

Given its role in the production of polyurethane elastomers , it may be localized to compartments or organelles involved in material synthesis and processing.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-hydroxyethoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of hydroquinone with ethylene oxide in the presence of a base catalyst such as potassium carbonate. The reaction typically occurs under inert gas atmosphere to prevent oxidation and is carried out at elevated temperatures .

Another method involves the reaction of hydroquinone with 2-chloroethanol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. This reaction is also conducted under inert gas atmosphere and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves continuous processes to ensure high yield and purity. The use of dimethyl formamide as a solvent and catalysts such as cesium carbonate and sodium dithionite can enhance the reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-hydroxyethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Di(2-hydroxyethoxy)benzene
  • Hydroquinone bis(2-hydroxyethyl) ether
  • Hydroquinone di(2-hydroxyethyl) ether

Uniqueness

1,4-Bis(2-hydroxyethoxy)benzene is unique due to its symmetrical structure and the presence of two hydroxyl groups, which make it an effective chain extender. Its ability to enhance the mechanical and thermal properties of polymers distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[4-(2-hydroxyethoxy)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPYFJNYAMXZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41675-76-7
Record name Poly(oxy-1,2-ethanediyl), α,α′-1,4-phenylenebis[ω-hydroxy-
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URL https://commonchemistry.cas.org/detail?cas_rn=41675-76-7
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DSSTOX Substance ID

DTXSID5026702
Record name 2,2'-[1,4-Phenylenebis(oxy)]diethanol
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis-
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CAS No.

104-38-1
Record name Hydroquinone bis(2-hydroxyethyl) ether
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2'-(p-Phenylenedioxy)diethanol
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Record name 1,4-Bis(2-hydroxyethoxy)benzene
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Record name 1,4-Bis(2-hydroxyethoxy)benzene
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Record name Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis-
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Record name 2,2'-[1,4-Phenylenebis(oxy)]diethanol
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Record name 2,2'-p-phenylenedioxydiethanol
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Record name 2,2'-(P-PHENYLENEDIOXY)DIETHANOL
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Synthesis routes and methods

Procedure details

110.1 g (1 mol) of hydroquinone and 100 ml of dimethyl sulfoxide (DMSO) were put in a 100-ml three-neck flask and dissolved under heat at 135° to 140° C. 11.22 g (0.2 mol) of KOH were added thereto, and ethylene oxide was blown into the flask while stirring. At the point when a weight increase of about 90 g (theoretical amount: 88.1 g) was attained, the blowing was stopped and the reaction system was slightly cooled. Then, methanol was added thereto and dissolved, and the mixture was neutralized with concentrated HC1. After the solvent was removed by distillation under reduced pressure, 800 ml of ethyl acetate was added and dissolved under heat. The salt formed was removed by filtration, and the filtrate was cooled to give crystals. Thus, 27.3 g of pale gray crystals were obtained.
Quantity
110.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
11.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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